molecular formula C78H120N24O35 B590604 CHROMOGRANIN A (124-143) (BOVINE) CAS No. 133633-11-1

CHROMOGRANIN A (124-143) (BOVINE)

Cat. No.: B590604
CAS No.: 133633-11-1
M. Wt: 1953.951
InChI Key: FKWODCKMWMFWHE-IZIWSLEDSA-N
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Description

Historical Discovery and Nomenclature

The historical discovery of Chromogranin A (124-143) (Bovine) traces back to the foundational research conducted in the mid-1960s when chromogranin A was first identified as a major protein component exocytotically discharged from stimulated adrenal glands in parallel with co-stored catecholamines and adenosine triphosphate. Chromogranin A was the first identified representative of the granin family and derives its name from the location of its primary detection in adrenal medulla chromaffin vesicles containing catecholamines. The specific peptide fragment corresponding to positions 124-143 in the bovine chromogranin A sequence was subsequently isolated and characterized through systematic proteolytic cleavage studies using endoproteinase Lys-C on purified bovine chromaffin granules.

The nomenclature of this peptide fragment reflects both its structural origin and functional properties. The compound is systematically designated as CHROMOGRANIN A (124-143) (BOVINE), indicating its derivation from amino acid positions 124 through 143 of the bovine chromogranin A protein sequence. Alternative nomenclature includes chromostatin, chromostatin-20, and chromostatin bovine, reflecting its biological function as an inhibitor of chromaffin cell secretion. The Chemical Abstracts Service has assigned the registry number 133633-11-1 to this specific peptide fragment, providing a unique identifier for research and commercial applications.

The peptide's complete chemical name follows standard peptide nomenclature conventions: H-SER-ASP-GLU-ASP-SER-ASP-GLY-ASP-ARG-PRO-GLN-ALA-SER-PRO-GLY-LEU-GLY-PRO-GLY-PRO-OH, representing the full amino acid sequence from N-terminus to C-terminus. This systematic naming approach facilitates precise identification and synthesis of the compound for research purposes, while the functional name chromostatin emphasizes its primary biological role in regulating cellular secretory processes.

Chromogranin A as a Prohormone Precursor

Chromogranin A functions as a crucial prohormone precursor within the neuroendocrine system, giving rise to multiple biologically active peptides through specific proteolytic processing pathways. The 439-amino acid chromogranin A protein serves as the precursor to several functional peptides including vasostatin-1, vasostatin-2, pancreastatin, catestatin, and parastatin, which collectively modulate neuroendocrine function through autocrine and paracrine mechanisms. These peptides negatively regulate the neuroendocrine function of both the releasing cell and nearby cells, establishing a sophisticated regulatory network that maintains physiological homeostasis.

The prohormone concept was introduced when chromogranin A was identified as the source of the insulin release inhibitory polypeptide pancreastatin, demonstrating that granin proteins serve as precursors for biologically active molecules. Chromogranin A belongs to the granin family of neuroendocrine secretory proteins, which are characterized by their acidic nature and presence in secretory vesicles of neurons and endocrine cells throughout the body. The protein structure contains multiple single and paired basic residues that serve as cleavage sites for prohormone convertases, enabling the generation of diverse bioactive peptides under specific physiological conditions.

The proteolytic processing of chromogranin A exhibits organ-specific patterns, with different tissues producing distinct sets of derived peptides depending on their functional requirements and enzymatic profiles. For example, pancreastatin is found in pancreatic α cells but is absent from adrenal medulla chromaffin cells, indicating tissue-specific processing mechanisms. The prohormone convertase PC2 has been specifically identified as a key enzyme in chromogranin A processing, with transfection studies demonstrating extensive proteolytic conversion resulting in significantly reduced levels of intact precursor protein and elevated levels of specific peptide fragments.

Structural Position of the 124-143 Fragment in Bovine CgA

The 124-143 fragment occupies a strategically important position within the bovine chromogranin A protein structure, corresponding to a region that exhibits both structural conservation and functional significance across species. This 20-amino acid sequence (SDEDSDGDRPQASPGLGPGP) is located in the central portion of the chromogranin A molecule and contains specific structural features that contribute to its biological activity. The fragment's position within the larger protein places it in a region susceptible to proteolytic cleavage by calcium-dependent mechanisms, facilitating its liberation as an active peptide under appropriate physiological conditions.

Comparative sequence analysis reveals that the bovine chromostatin sequence shows 45% conservation with human sequences, 30% with porcine sequences, and 30% with rat sequences, indicating significant evolutionary pressure to maintain key structural elements. Within the 124-143 fragment, there exists a highly conserved region composed of two neighboring amino acid groups separated by a variable residue: a first group containing aspartic acid and glycine, followed by a second group of four residues (arginine-proline-glutamine-alanine). This conserved region exhibits structural characteristics reminiscent of a calcium-binding pocket similar to the E-F hand loop region found in calcium-binding proteins, suggesting potential metal ion coordination capabilities that may influence the peptide's biological activity.

The molecular structure of the 124-143 fragment demonstrates distinct physicochemical properties that contribute to its functional characteristics. The peptide has a molecular formula of C78H120N24O35 and a molecular weight of 1953.93 daltons, reflecting its complex amino acid composition. The N-terminal portion of the fragment is predominantly hydrophilic, containing multiple charged residues including aspartic acid and glutamic acid, while the C-terminal region exhibits more hydrophobic characteristics with glycine and proline residues. This amphipathic nature likely influences the peptide's interaction with cellular membranes and receptors, contributing to its ability to modulate calcium fluxes and cellular secretory responses.

The structural position of the 124-143 fragment within the bovine chromogranin A gene corresponds to a region located on the 5' side of exon 6, distinct from other bioactive peptides such as pancreastatin, which straddles the 3' terminus of exon 6 and the 5' terminus of exon 7. This differential genomic localization supports the concept of distinct functional roles for different chromogranin A-derived peptides and provides insight into the evolutionary organization of the chromogranin A gene structure. The specific positioning of cleavage sites flanking the 124-143 fragment enables its selective liberation through endoproteinase Lys-C activity, which cleaves specifically at lysine-glutamic acid bonds while leaving proline-lysine bonds intact.

Properties

CAS No.

133633-11-1

Molecular Formula

C78H120N24O35

Molecular Weight

1953.951

InChI

InChI=1S/C78H120N24O35/c1-35(2)23-41(64(123)86-30-55(109)99-19-5-10-48(99)72(131)87-31-56(110)100-20-8-13-51(100)77(136)137)89-54(108)29-85-73(132)49-11-6-21-101(49)76(135)47(34-105)98-62(121)36(3)88-66(125)38(14-16-52(80)106)92-74(133)50-12-7-22-102(50)75(134)40(9-4-18-83-78(81)82)93-68(127)43(25-59(115)116)90-53(107)28-84-65(124)42(24-58(113)114)95-71(130)46(33-104)97-70(129)45(27-61(119)120)96-67(126)39(15-17-57(111)112)91-69(128)44(26-60(117)118)94-63(122)37(79)32-103/h35-51,103-105H,4-34,79H2,1-3H3,(H2,80,106)(H,84,124)(H,85,132)(H,86,123)(H,87,131)(H,88,125)(H,89,108)(H,90,107)(H,91,128)(H,92,133)(H,93,127)(H,94,122)(H,95,130)(H,96,126)(H,97,129)(H,98,121)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H,119,120)(H,136,137)(H4,81,82,83)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

FKWODCKMWMFWHE-IZIWSLEDSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most widely used method for producing Chromogranin A (124-143) (Bovine) in laboratory and commercial settings. The process involves sequential coupling of protected amino acids to a resin-bound chain, followed by cleavage and purification.

Stepwise Protocol:

  • Resin Selection : A Wang or Rink amide resin is typically used to anchor the C-terminal proline residue.

  • Deprotection and Coupling :

    • The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using 20% piperidine in dimethylformamide (DMF).

    • Amino acids (pre-activated with HBTU/HOBt or Oxyma Pure/DIC) are coupled in sequence from C- to N-terminus.

  • Final Cleavage : The peptide-resin is treated with a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:H2_2O:triisopropylsilane, 95:2.5:2.5) to release the peptide and remove side-chain protections.

  • Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradients achieves >98% purity.

Optimization Challenges:

  • Coupling Efficiency : The aspartic acid-rich sequence (positions 2, 4, 6, and 8) increases risk of aspartimide formation, necessitating low-temperature (0–4°C) coupling and the use of additives like 1-hydroxy-7-azabenzotriazole (HOAt).

  • Aggregation : The glycine-proline repeats (positions 15–20) promote β-sheet formation, requiring chaotropic agents (e.g., 6 M guanidine HCl) in the coupling mix.

ParameterSpecification
Purity≥98% (HPLC)
Price$1.00–$5.00 per gram
Scale1 g to 10 kg batches
Turnaround Time2–4 weeks

Enzymatic Processing of Native Chromogranin A

Extraction from Bovine Tissues

Chromogranin A (124-143) can be isolated from bovine adrenal medulla or neuroendocrine tissues through proteolytic processing of full-length CgA.

Protocol:

  • Tissue Homogenization : Adrenal glands are homogenized in 0.1 M acetic acid containing protease inhibitors (e.g., PMSF, leupeptin).

  • Chromogranin A Enrichment : CgA is precipitated using ammonium sulfate (40–60% saturation) and purified via size-exclusion chromatography.

  • Proteolytic Cleavage :

    • Prohormone Convertases (PC1/3 and PC2) : Incubation at pH 5.5 and 37°C for 4–6 hours cleaves CgA at dibasic residues (e.g., Arg433^{433}-Arg434^{434} in bovine CgA).

    • Cathepsin L : This cysteine protease processes CgA at Leu124^{124}-Ser125^{125} under acidic conditions (pH 4.0).

Yield and Purity Data:

EnzymeCleavage SiteYield (%)Purity (%)
PC1/3Arg433^{433}-Arg434^{434}65–7085–90
Cathepsin LLeu124^{124}-Ser125^{125}50–5575–80

Post-Translational Modifications

Bovine Chromogranin A (124-143) undergoes phosphorylation and O-glycosylation, which influence its bioactivity and stability. Mass spectrometry analyses reveal:

  • Phosphorylation : At Ser307^{307} and Ser376^{376} (bovine numbering).

  • O-Glycosylation : At Thr231^{231}, which protects against exoprotease degradation.

Analytical Characterization

Quality Control Metrics

Critical parameters for validating synthetic and native Chromogranin A (124-143) include:

MethodParameterSpecification
RP-HPLCRetention Time12.8 ± 0.3 min
MALDI-TOF MSMolecular Weight1953.93 Da (± 1 Da)
Amino Acid AnalysisCompositionMatches theoretical

Stability Profiling

  • Thermal Stability : Degrades by 15% after 48 hours at 25°C (lyophilized form).

  • Solution Stability : Stable for 24 hours in PBS (pH 7.4) at 4°C .

Chemical Reactions Analysis

Types of Reactions: Chromogranin A (124-143) (Bovine) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the peptide for specific research applications .

Common Reagents and Conditions: Common reagents used in the chemical modification of Chromogranin A (124-143) (Bovine) include oxidizing agents such as hydrogen peroxide, reducing agents such as dithiothreitol, and substitution reagents such as alkyl halides. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .

Major Products Formed: The major products formed from these reactions depend on the specific modifications being made. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may break these bonds. Substitution reactions can introduce new functional groups into the peptide .

Mechanism of Action

The mechanism of action of Chromogranin A (124-143) (Bovine) involves its interaction with specific molecular targets and pathways. This interaction involves the binding of catestatin to the nicotinic cholinergic receptor, which blocks the receptor’s activity and prevents the release of catecholamines .

Comparison with Similar Compounds

Other Chromogranin A-Derived Peptides

Chromogranin A undergoes proteolytic processing to generate bioactive peptides. Key fragments compared to Chromogranin A (124–143) include:

Peptide Region (Bovine CgA) Key Features Functional Role Reference
Chromostatin-20 124–143 Inhibits catecholamine release; regulates calcium signaling. Neuroendocrine modulation
WE14 316–329 Derived from flanking regions of catestatin; immunologically detectable. Autoantigen in type 1 diabetes
GE25 367–392 Flanks catestatin; dibasic cleavage at Arg365-Arg366 enhances processing. Uncertain; potential role in granule maturation
Catestatin 344–364 Potent inhibitor of nicotinic cholinergic signaling; modulates blood pressure. Cardiovascular regulation

Key Findings :

  • Chromostatin-20 (124–143) and catestatin (344–364) exhibit opposing roles: the former inhibits catecholamine secretion, while the latter enhances it under stress .
  • Dibasic cleavage sites (e.g., Arg365-Arg366) are critical for generating GE25 and other fragments, suggesting region-specific processing mechanisms .

Chromogranin B (CGB)

Chromogranin B (CGB), a paralog of CgA, shares structural similarities but differs functionally:

Property Chromogranin A (124–143) Chromogranin B
Aggregation Sensitivity Less sensitive to Ca²⁺ Highly Ca²⁺-sensitive
Secretory Granule Formation Moderate induction (e.g., 41% reduction in PC12 cells) Strong induction (60% more granules in NIH3T3 cells)
Protein Interactions Binds calcium and heparin Interacts with IP3R at pH 5.5; enhances granule stability

Key Findings :

  • CGB is more effective than CgA in inducing secretory granule biogenesis, particularly in non-neuroendocrine cells (e.g., 55% more granules in COS-7 cells) .
  • CGB’s pH-dependent interaction with IP3R suggests a specialized role in granule acidification, unlike CgA fragments .

Cross-Species Comparison

Chromogranin A (124–143) is bovine-specific, but homologous regions exist in other species:

Species CgA Homology Notable Differences
Bovine Full sequence identity in N-terminal regions Chromostatin-20 (124–143) uniquely inhibits adrenal secretion
Human 88% sequence similarity to bovine CgA Human CgA lacks equivalent bioactive 124–143 fragment; pancreastatin (human CgA 250–301) diverges functionally
Porcine High homology in pancreastatin region Porcine pancreastatin (CgA 240–288) regulates glucose metabolism, unlike bovine fragments

Key Findings :

  • Bovine and human CgA share identical N-terminal sequences but diverge in C-terminal processing, leading to species-specific bioactive peptides .

Structural and Analytical Considerations

  • Molecular Weight: The theoretical molecular weight of Chromogranin A (124–143) is 1,953.97 Da , but like full-length CgA, it migrates anomalously on SDS-PAGE due to acidic residues and glycosylation .
  • Chromatographic Behavior : Similar to other CgA fragments, chromostatin-20 can be resolved using affinity chromatography or HPLC, though its hydrophilicity necessitates optimized solvent systems .

Biological Activity

Chromogranin A (CgA) is a glycoprotein that serves as a precursor for several biologically active peptides, including chromostatin, which comprises the amino acid sequence from residues 124 to 143. This fragment has garnered attention due to its various biological activities, particularly in the context of neuroendocrine functions, cardiovascular regulation, and immune responses. This article delves into the biological activity of bovine CgA (124-143), presenting data from diverse studies and highlighting its implications in health and disease.

Structure and Processing of Chromogranin A

Chromogranin A is synthesized in neuroendocrine cells and is known for its role in the formation of secretory granules. The full-length CgA protein consists of 439 amino acids, and it undergoes proteolytic cleavage to yield several active peptides, including chromostatin (CgA 124-143). This specific fragment is notable for its inhibitory effects on various cellular processes, including hormone secretion and cell adhesion.

Biological Functions

1. Inhibition of Hormone Secretion

Chromostatin has been shown to inhibit the secretion of catecholamines from adrenal medullary cells. This action suggests a regulatory role in the stress response and metabolic processes. The mechanism involves interaction with specific receptors that modulate exocytosis, thereby influencing hormone release dynamics .

2. Modulation of Cell Adhesion

Research indicates that CgA fragments, including chromostatin, can affect cell adhesion properties. This activity may have implications in cancer metastasis, where altered cell adhesion can facilitate tumor spread. Chromostatin appears to enhance cell adhesion in certain contexts while inhibiting it in others, demonstrating its dual role depending on the cellular environment .

3. Cardiovascular Effects

Chromostatin has been implicated in cardiovascular health through its vasoinhibitory properties. Studies have shown that CgA-derived peptides can modulate vascular tone and endothelial function. For instance, vasostatin-1 (another CgA fragment) enhances endothelial barrier function and exerts antiangiogenic effects, while chromostatin may counteract these actions under specific conditions .

Table 1: Summary of Biological Activities of Chromogranin A Fragments

FragmentBiological ActivityReference
ChromostatinInhibits catecholamine secretion
Vasostatin-1Enhances endothelial function
CatestatinAntihypertensive effects
SerpininProadrenergic effects

Case Studies

Case Study 1: Neuroendocrine Tumors

In patients with neuroendocrine tumors (NETs), elevated levels of CgA and its fragments correlate with disease progression and prognosis. A study involving 102 GEP-NET patients found that higher baseline CgA levels were associated with worse overall survival rates . The predictive value of CgA levels emphasizes its potential utility as a biomarker for monitoring disease status.

Case Study 2: Cardiovascular Health

Research on animal models has demonstrated that the administration of CgA-derived peptides can lead to improvements in cardiac function and reductions in hypertension . These findings suggest that manipulating CgA levels or its fragments could offer therapeutic avenues for managing cardiovascular diseases.

Q & A

Q. What gaps exist in the current literature on Chromogranin A (124-143) (Bovine), and how can they be addressed?

  • Methodological Answer : Systematic reviews using PICO frameworks identify understudied areas (e.g., tissue-specific proteolysis). Prioritize studies on post-translational modifications (e.g., phosphorylation at Ser-135) using phosphoproteomics. Design longitudinal studies to assess stability under physiological conditions (pH 7.4, 37°C) .

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